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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzonitrile

Cat. No.: B1314089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methoxy-4-methylbenzonitrile (C₉H₉NO, Molecular Weight: 147.17 g/mol ) is

an aromatic organic compound featuring methoxy, methyl, and nitrile functional groups. A

thorough spectroscopic characterization is fundamental for its identification, purity assessment,

and quality control in research and development settings. This guide provides a comprehensive

overview of its spectral properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. Due to the limited availability of public experimental

spectra, this document combines predicted data based on established spectroscopic principles

with generalized, standard experimental protocols.

Predicted Spectroscopic Data
The following data represents predicted values for 2-Methoxy-4-methylbenzonitrile. These

predictions are derived from computational models and analysis of structurally analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.45 d, J≈8.0 Hz 1H H-6 (Aromatic)

~ 6.80 d, J≈8.0 Hz 1H H-5 (Aromatic)

~ 6.75 s 1H H-3 (Aromatic)

~ 3.90 s 3H -OCH₃ (Methoxy)

~ 2.40 s 3H -CH₃ (Methyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

~ 162 C-2 (C-O)

~ 145 C-4 (C-CH₃)

~ 134 C-6 (CH)

~ 118 C-5 (CH)

~ 117 -C≡N (Nitrile)

~ 112 C-3 (CH)

~ 100 C-1 (C-CN)

~ 56 -OCH₃ (Methoxy)

~ 22 -CH₃ (Methyl)

Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 - 2950 Medium
C-H Stretch (Aromatic &

Aliphatic)

~ 2230 - 2215 Strong C≡N Stretch (Nitrile)

~ 1610, 1500 Medium C=C Stretch (Aromatic Ring)

~ 1250 Strong
Aryl C-O Stretch (Asymmetric,

Methoxy)

~ 1030 Medium
Aryl C-O Stretch (Symmetric,

Methoxy)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

147 High [M]⁺ (Molecular Ion)

132 High [M - CH₃]⁺

104 Medium [M - CH₃ - CO]⁺

90 Medium
[M - CH₃CO - HCN]⁺ or [M -

C₃H₅O]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data detailed above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 2-Methoxy-4-methylbenzonitrile in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm
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NMR tube.[1]

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Key

parameters include a spectral width covering -2 to 12 ppm, a sufficient number of scans to

achieve a high signal-to-noise ratio, and the use of an internal standard like tetramethylsilane

(TMS) for calibration.[1]

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument using a proton-

decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A

significantly larger number of scans is required compared to ¹H NMR due to the low natural

abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

most common. A small amount of the dry, solid sample is placed directly onto the diamond

crystal of the ATR accessory.[1] Alternatively, a Nujol mull can be prepared by grinding the

solid with mineral oil to form a paste, which is then placed between salt plates (e.g., KBr,

NaCl).[2]

Data Acquisition: Record a background spectrum of the empty, clean ATR crystal or salt

plates.[1] Subsequently, record the sample spectrum over a range of 4000 to 400 cm⁻¹.[1]

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile

organic solvent like methanol or acetonitrile.[1] For direct infusion, the solution is loaded into

a syringe. For LC-MS, the sample is placed in an autosampler vial.

Data Acquisition: Introduce the sample into the mass spectrometer. For this type of small

molecule, Electron Ionization (EI) is a common technique that provides detailed

fragmentation patterns.[3] Electrospray Ionization (ESI) is another option, particularly for LC-

MS, which typically yields the protonated molecular ion [M+H]⁺.[1] The spectrum is acquired

over a suitable mass-to-charge (m/z) range, such as 50-500 amu.
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Visualization
The following diagrams illustrate the general workflow for characterizing a chemical compound

using the spectroscopic methods described.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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